4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H13ClF3N3O and its molecular weight is 367.76. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has indicated that some 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for their antimicrobial activities. These compounds were found to possess good to moderate activities against various test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Structural Analysis
The structural and absolute configurations of certain 1,2,4-triazole derivatives have been elucidated, providing insights into their molecular conformation. For example, the study of the structure of (+)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole and its hydrobromide monohydrate has shown distinct bond angles and molecular conformations, contributing to the understanding of the chemical and physical properties of such compounds (Peeters et al., 1993).
Synthesis and Characterization
The synthesis and structural characterization of isomeric 1,2,4-triazole derivatives have been extensively explored. These studies involve the synthesis of various derivatives and their characterization through methods such as X-ray diffraction, providing valuable information on their molecular structure and potential applications in material science and medicinal chemistry (Kariuki et al., 2021).
Antioxidant and Antitumor Activities
Derivatives of 1,2,4-triazole have also been evaluated for their antioxidant and antitumor activities. For instance, novel nitrogen heterocycles were synthesized and assessed for their antioxidant and antitumor properties. This research opens up potential avenues for the development of new therapeutic agents based on 1,2,4-triazole derivatives (El-Moneim et al., 2011).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
Trifluoromethyl-containing compounds are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways due to their broad range of pharmacological activities .
Result of Action
Trifluoromethyl-containing compounds are known to have a wide range of effects due to their diverse pharmacological activities .
Properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c1-11-22-23(10-12-4-2-5-13(8-12)17(19,20)21)16(25)24(11)15-7-3-6-14(18)9-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTUEQBFPFYANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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